Benzoic acid, 5-amino-2-cyano-3-fluoro-, methyl ester
Description
Benzoic acid, 5-amino-2-cyano-3-fluoro-, methyl ester (hypothetical IUPAC name) is a substituted benzoic acid ester featuring three distinct functional groups: an amino group (-NH₂) at position 5, a cyano group (-CN) at position 2, and a fluorine atom (-F) at position 3.
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 5-amino-2-cyano-3-fluorobenzoate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(12)3-8(10)7(6)4-11/h2-3H,12H2,1H3 |
InChI Key |
ACXXHFOSZGAOEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-amino-2-cyano-3-fluoro-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 5-amino-2-cyano-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 5-amino-2-cyano-3-fluoro-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The amino and cyano groups on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied for ester hydrolysis.
Major Products: The major products formed from these reactions include substituted benzoic acid derivatives, quinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 5-amino-2-cyano-3-fluoro-, methyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of benzoic acid, 5-amino-2-cyano-3-fluoro-, methyl ester involves its interaction with molecular targets and pathways in biological systems. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The fluoro substituent can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares key structural analogs, focusing on substituent positions, molecular formulas, and physical properties:
*Calculated based on substituent contributions.
Functional Group Analysis
- Amino Group (-NH₂): Enhances solubility in polar solvents and participates in hydrogen bonding. In , the 5-amino-2,4-difluoro analog’s pKa (~7.72) suggests moderate basicity, comparable to aniline derivatives .
- Cyano Group (-CN): Introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. ’s 2-amino-5-cyano-3-methyl compound likely exhibits higher stability in acidic conditions compared to the target due to the methyl group .
- Fluorine (-F): Reduces metabolic degradation in vivo. The 3-fluoro substituent in the target compound may improve bioavailability compared to non-fluorinated analogs .
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